2-((1,3-Dimethyl-1H-pyrazol-5-yl)methoxy)ethanamine hydrochloride
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Overview
Description
2-((1,3-Dimethyl-1H-pyrazol-5-yl)methoxy)ethanamine hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 1,3-dimethyl-1H-pyrazole-5-carbaldehyde as the starting material.
Reaction Steps:
Formation of Methoxyethanamine: The aldehyde group is first converted to a methoxyethanamine group through a nucleophilic addition reaction with ethylene glycol and ammonia.
Formation of Hydrochloride Salt: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods:
Batch Process: In an industrial setting, the synthesis is often carried out in a batch process, where the reaction mixture is prepared, reacted, and then purified to obtain the final product.
Purification: Purification steps may include recrystallization, filtration, and drying to ensure the final product is of high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the methoxy group to a corresponding carbonyl compound.
Reduction: Reduction reactions can be performed to convert the pyrazole ring to a more reduced form.
Substitution: Substitution reactions can occur at the pyrazole ring, where various substituents can replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may use nucleophiles such as amines, alcohols, or halides under various conditions.
Major Products Formed:
Oxidation Products: Carbonyl compounds such as aldehydes or carboxylic acids.
Reduction Products: Reduced pyrazole derivatives.
Substitution Products: Substituted pyrazoles with various functional groups.
Scientific Research Applications
2-((1,3-Dimethyl-1H-pyrazol-5-yl)methoxy)ethanamine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in biological studies to investigate the effects of pyrazole derivatives on various biological systems.
Medicine: It has potential medicinal applications, including its use as a precursor for pharmaceuticals that target specific diseases.
Industry: The compound can be used in the development of new materials and chemicals for industrial applications.
Mechanism of Action
The mechanism by which 2-((1,3-Dimethyl-1H-pyrazol-5-yl)methoxy)ethanamine hydrochloride exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins within biological systems.
Pathways: It may influence various biochemical pathways, leading to changes in cellular functions and physiological responses.
Comparison with Similar Compounds
1,3-Dimethylpyrazole-5-carbaldehyde: A related compound with a similar pyrazole ring structure but lacking the methoxyethanamine group.
2-(1,3-Dimethyl-1H-pyrazol-5-yl)-1H-isoindole-1,3(2H)-dione: Another pyrazole derivative with different functional groups.
2-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline: A compound with a similar pyrazole core but different substituents.
Uniqueness: The presence of the methoxyethanamine group in 2-((1,3-Dimethyl-1H-pyrazol-5-yl)methoxy)ethanamine hydrochloride distinguishes it from other pyrazole derivatives, potentially leading to unique chemical and biological properties.
Properties
IUPAC Name |
2-[(2,5-dimethylpyrazol-3-yl)methoxy]ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O.ClH/c1-7-5-8(11(2)10-7)6-12-4-3-9;/h5H,3-4,6,9H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIPHHTIVEYPFPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)COCCN)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1417569-34-6 |
Source
|
Record name | Ethanamine, 2-[(1,3-dimethyl-1H-pyrazol-5-yl)methoxy]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1417569-34-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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